Cas no 21435-01-8 ((5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid)

(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid structure
21435-01-8 structure
Product Name:(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid
CAS-nummer:21435-01-8
MF:C20H30O3
MW:318.450406551361
CID:1408372
PubChem ID:443467
Update Time:2024-02-29

(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid
    • 7β-Hydroxykaurenoic acid
    • 7β-Hydroxykaur-16-en-18-oic acid
    • Didymooblongin
    • DTXSID20332097
    • 21435-01-8
    • Q27089432
    • (1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
    • CHEBI:15419
    • (4R,4aS,6S,6aR,9R,11aS,11bS)-6-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
    • ent-7alpha-Hydroxykaur-16-en-19-oic acid
    • (-)-Kaur-16-en-7beta-ol-19-oic acid
    • ent-7alpha-hydroxykaurenoic acid
    • Ent-7-alpha-hydroxykaur-16-en-19-oic acid
    • ent-7beta-Hydroxykaurenoic acid
    • Inchi: 1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1
    • InChI-sleutel: KMLXVEXJZSTMBV-YDIYEOSVSA-N
    • LACHT: O([H])[C@@]1([H])C([H])([H])[C@]2([H])[C@@](C(=O)O[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]3([H])C(=C([H])[H])C([H])([H])[C@]21C3([H])[H]

Berekende eigenschappen

  • Exacte massa: 318.219
  • Monoisotopische massa: 318.219
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 1
  • Complexiteit: 569
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 57.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.16
  • Kookpunt: 467.4°C at 760 mmHg
  • Vlampunt: 250.6°C
  • Brekindex: 1.566
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.